Cas no 56145-03-0 (4,6-Dichloropyrimidine-2,5-diamine hydrochloride)

4,6-Dichloropyrimidine-2,5-diamine hydrochloride is a high-purity chemical compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its dichloropyrimidine core structure offers reactivity suitable for further functionalization, making it valuable in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is characterized by its consistent quality, precise molecular structure, and suitability for controlled reactions, ensuring reliable performance in research and industrial applications. Its utility in heterocyclic chemistry underscores its importance in the synthesis of biologically active molecules.
4,6-Dichloropyrimidine-2,5-diamine hydrochloride structure
56145-03-0 structure
Product name:4,6-Dichloropyrimidine-2,5-diamine hydrochloride
CAS No:56145-03-0
MF:C4H4N4Cl2.HCl
Molecular Weight:215.4683
CID:1036357
PubChem ID:45073560

4,6-Dichloropyrimidine-2,5-diamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4,6-Dichloropyrimidine-2,5-diamine hydrochloride
    • 2,5-Diamino-4,6-dichloropyrimidine hydrochloride
    • AK128637
    • KB-225807
    • KB-239593
    • PubChem7045
    • 56145-03-0
    • 4,6-Dichloropyrimidine-2,5-diaminehydrochloride
    • SB59662
    • DTXSID90662792
    • 4,6-dichloropyrimidine-2,5-diamine;hydrochloride
    • DB-072103
    • 4,6-Dichloropyrimidine-2,5-diamine--hydrogen chloride (1/1)
    • インチ: InChI=1S/C4H4Cl2N4.ClH/c5-2-1(7)3(6)10-4(8)9-2;/h7H2,(H2,8,9,10);1H
    • InChIKey: AGCMGSVFIQUJKL-UHFFFAOYSA-N
    • SMILES: C1(=C(Cl)NC(=N)N=C1Cl)N.Cl

計算された属性

  • 精确分子量: 213.957979g/mol
  • 同位素质量: 213.957979g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 110
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų

4,6-Dichloropyrimidine-2,5-diamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM166531-1g
4,6-dichloropyrimidine-2,5-diamine hydrochloride
56145-03-0 95%
1g
$475 2023-02-17
Chemenu
CM166531-1g
4,6-dichloropyrimidine-2,5-diamine hydrochloride
56145-03-0 95%
1g
$505 2021-08-05
Alichem
A089001013-1g
4,6-Dichloropyrimidine-2,5-diamine hydrochloride
56145-03-0 95%
1g
$431.64 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738162-1g
4,6-Dichloropyrimidine-2,5-diamine hydrochloride
56145-03-0 98%
1g
¥4233.00 2024-05-08

4,6-Dichloropyrimidine-2,5-diamine hydrochloride 関連文献

4,6-Dichloropyrimidine-2,5-diamine hydrochlorideに関する追加情報

4,6-Dichloropyrimidine-2,5-diamine Hydrochloride (CAS No. 56145-03-0): An Overview of Its Properties and Applications

4,6-Dichloropyrimidine-2,5-diamine hydrochloride (CAS No. 56145-03-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2,5-diamino-4,6-dichloropyrimidine hydrochloride, is a derivative of pyrimidine and has been extensively studied for its potential therapeutic applications. This article provides a comprehensive overview of the chemical properties, synthesis methods, and recent research developments related to this compound.

Chemical Structure and Properties

4,6-Dichloropyrimidine-2,5-diamine hydrochloride is characterized by its unique pyrimidine backbone with two chlorine atoms at the 4 and 6 positions and two amino groups at the 2 and 5 positions. The presence of these functional groups imparts specific chemical properties to the molecule. The compound is a white crystalline solid with a molecular weight of 237.11 g/mol. It is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for various biochemical assays and pharmaceutical formulations.

The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, which is crucial for its use in biological systems. The pKa values of the amino groups are around 9.0, indicating that the compound can exist in different protonation states depending on the pH of the solution. This property is important for understanding its behavior in different physiological environments.

Synthesis Methods

The synthesis of 4,6-dichloropyrimidine-2,5-diamine hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4,6-dichloropyrimidine with ammonia or an appropriate amine source under controlled conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amino groups replace the hydrogen atoms at the 2 and 5 positions.

A more recent approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. This method leverages the high energy input from microwave radiation to accelerate the reaction kinetics, making it a preferred choice for large-scale production.

Pharmacological Properties and Biological Activity

4,6-Dichloropyrimidine-2,5-diamine hydrochloride has been investigated for its potential as a lead compound in drug discovery due to its unique structure and biological activity. One of the key areas of interest is its ability to inhibit specific enzymes involved in cellular processes. For example, studies have shown that this compound can act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine biosynthesis in cells.

Inhibition of DHODH has been explored as a therapeutic strategy for various diseases, including autoimmune disorders and cancer. Recent research has demonstrated that 4,6-dichloropyrimidine-2,5-diamine hydrochloride exhibits selective inhibition of DHODH with minimal cytotoxic effects on normal cells. This selectivity makes it a promising candidate for further development as a therapeutic agent.

Clinical Applications

The potential clinical applications of 4,6-dichloropyrimidine-2,5-diamine hydrochloride are diverse and span multiple therapeutic areas. In oncology, this compound has shown promise in preclinical studies for treating various types of cancer. Its ability to disrupt pyrimidine biosynthesis can lead to cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.

In addition to oncology, there is growing interest in using this compound for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Preclinical studies have demonstrated that inhibition of DHODH by 4,6-dichloropyrimidine-2,5-diamine hydrochloride can reduce inflammation and autoantibody production, providing a potential new approach for managing these conditions.

Current Research Trends

The ongoing research on 4,6-dichloropyrimidine-2,5-diamine hydrochloride is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of active investigation is the development of prodrugs that can enhance the bioavailability and target specificity of this compound. Prodrug strategies involve modifying the structure to improve solubility or stability while ensuring that the active form is released at the target site.

Another emerging trend is the use of combination therapies involving 4,6-dichloropyrimidine-2,5-diamine hydrochloride. Combining this compound with other drugs or therapeutic modalities can enhance efficacy while reducing side effects. For example, combining it with immune checkpoint inhibitors in cancer therapy has shown synergistic effects in preclinical models.

Safety Considerations

Safety is a critical aspect in the development of any new drug candidate. Extensive toxicity studies have been conducted on 4,6-dichloropyrimidine-2,5-diamine hydrochloride, including assessments of acute toxicity, genotoxicity, and long-term effects. These studies have generally shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed.

Ongoing clinical trials are further evaluating its safety profile in human subjects. Early results from these trials have been promising, with no major safety concerns reported thus far.

Conclusion

4,6-Dichloropyrimidine-2,5-diamine hydrochloride (CAS No. 56145-03-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific properties that make it suitable for targeting key enzymes involved in cellular processes. Recent research has highlighted its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) for treating cancer and autoimmune diseases.

Ongoing efforts to optimize its pharmacological properties and explore new therapeutic applications continue to advance our understanding of this compound's potential benefits. As research progresses, it is likely that we will see more clinical trials evaluating its efficacy and safety in human subjects.

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